molecular formula C7H13N3 B13296388 1-methyl-3-propyl-1H-pyrazol-4-amine

1-methyl-3-propyl-1H-pyrazol-4-amine

Cat. No.: B13296388
M. Wt: 139.20 g/mol
InChI Key: WGYQEVDEEFSBCV-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-1H-pyrazol-4-amine (CAS 1516207-30-9) is a high-purity chemical intermediate designed for advanced research and development. This compound features a molecular formula of C7H13N3 and an average molecular weight of 139.20 . As a member of the pyrazole chemical family, it serves as a versatile building block in medicinal chemistry and organic synthesis . Pyrazole derivatives are recognized for their significant presence in pharmacological research due to their wide spectrum of biological activities . A prominent application of this specific amine is its role as a key synthetic precursor in the preparation of more complex molecules. For instance, it is a critical intermediate in novel synthetic routes for 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide, a known building block in the development of active pharmaceutical ingredients . The structural motif of substituted pyrazoles is of immense interest in agrochemical and pharmaceutical discovery, with many commercial fungicides featuring the 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid amide scaffold demonstrating excellent antifungal activity by targeting succinate dehydrogenase (SDH) . Researchers can utilize this amine to explore structure-activity relationships or to synthesize novel compounds for various biological assays. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-methyl-3-propylpyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3

InChI Key

WGYQEVDEEFSBCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 3 Propyl 1h Pyrazol 4 Amine and Its Analogs

Retrosynthetic Analysis of 1-methyl-3-propyl-1H-pyrazol-4-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection strategies emerge, reflecting the main synthetic approaches to the 4-aminopyrazole core.

Strategy A: Pyrazole (B372694) Ring Formation as the Key Step

This approach involves disconnecting the pyrazole ring itself. The C-N and N-N bonds are conceptually broken, leading back to a linear 1,3-dielectrophile and a substituted hydrazine (B178648). Specifically, the target molecule can be disconnected to methylhydrazine and a functionalized three-carbon component, such as 2-formyl-3-oxohexanenitrile or a related β-ketonitrile. This strategy builds the substituted pyrazole ring with the amine group (or a precursor) already in place.

Strategy B: C4-Amination of a Pre-formed Pyrazole Scaffold

Alternatively, the synthesis can be planned by first constructing the 1-methyl-3-propylpyrazole core and then introducing the amino group at the C4 position. This retrosynthetic approach involves a functional group interconversion (FGI), disconnecting the C4-NH₂ bond. This leads back to a 1-methyl-3-propyl-1H-pyrazole intermediate, which would require a subsequent amination step. A common precursor for the amino group is a nitro group (NO₂), which can be introduced via electrophilic nitration and subsequently reduced. The 1-methyl-3-propyl-1H-pyrazole itself can be retrosynthetically derived from the condensation of methylhydrazine and a 1,3-dicarbonyl compound like 2,4-heptanedione.

These two strategies form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical Synthetic Routes to 4-Aminopyrazoles

Traditional methods for synthesizing 4-aminopyrazoles have long been established, primarily relying on either building the ring from acyclic precursors or functionalizing a pre-existing pyrazole ring.

The condensation of a hydrazine with a 1,3-dielectrophilic species is one of the most fundamental and versatile methods for pyrazole synthesis. nih.gov For 4-aminopyrazoles, β-ketonitriles are particularly valuable precursors.

The reaction of a β-ketonitrile with a hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole isomer. nih.gov To obtain the desired 4-aminopyrazole, a modified precursor is necessary. A common strategy involves using α-cyano-β-dicarbonyl compounds or their equivalents. For the target molecule, a suitable precursor would be 2-cyano-3-oxohexanal dimethyl acetal, which upon reaction with methylhydrazine, cyclization, and subsequent functional group manipulation, would yield the desired product.

Another classical approach, the Thorpe-Ziegler cyclization, utilizes dinitrile precursors to form an enamino-nitrile, which then cyclizes. This method has been successfully applied to the synthesis of various 4-aminopyrazole derivatives. mdpi.com For instance, enaminonitriles can undergo N-alkylation followed by spontaneous intramolecular cyclization to afford 4-aminopyrazoles in high yields. mdpi.com

This strategy involves the initial synthesis of the pyrazole core, followed by the introduction of an amino group at the C4 position. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic substitution. researchgate.net

The most common and well-documented method for introducing a C4-amino group is a two-step sequence:

Nitration: The 1-methyl-3-propyl-1H-pyrazole scaffold is first subjected to electrophilic nitration using nitrating agents like nitric acid in sulfuric acid. This introduces a nitro group (-NO₂) selectively at the C4 position.

Reduction: The resulting 4-nitropyrazole is then reduced to the corresponding 4-aminopyrazole. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl). nih.gov

While direct amination of pyrazoles is less common, methods involving electrophilic amination reagents have been developed. For instance, a one-pot synthesis of N-substituted pyrazoles directly from primary amines has been reported, which involves an in-situ generation of the hydrazine followed by cyclization. organic-chemistry.orgcapes.gov.bracs.org

Method Description Typical Reagents Reference(s)
Nitration-Reduction Two-step process involving electrophilic nitration of the pyrazole ring followed by reduction of the nitro group.1. HNO₃/H₂SO₄ 2. H₂/Pd/C or SnCl₂/HCl mdpi.com, nih.gov
From Hydroxyimino Derivatives Reduction of 4-hydroxyiminopyrazolones, which are prepared by nitrosation of pyrazolones.Zinc in HCl/acetic acid nih.gov
Thorpe-Ziegler Cyclization N-alkylation of enaminonitriles with α-halo compounds followed by base-catalyzed intramolecular cyclization.Enaminonitriles, α-haloketones, K₂CO₃/DMF mdpi.com

Modern and Sustainable Synthesis Methodologies

In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign synthetic methods. These include the use of microwave irradiation and advanced catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. nih.gov

Several studies have demonstrated the utility of microwave assistance in the synthesis of aminopyrazoles and their fused derivatives. For example, multicomponent reactions involving 5-aminopyrazoles, β-ketonitriles, and aldehydes have been successfully carried out under microwave irradiation to produce pyrazolo[3,4-b]pyridine derivatives in high yields and short reaction times. nih.govbeilstein-journals.org The synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines is also significantly accelerated by microwave heating. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which overcomes the activation energy barrier more effectively than conventional methods.

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave Method Reference
Pyrazolo[3,4-b]pyridine Synthesis Acetic acid, reflux, several hours Acetic acid, 120°C, 10-15 min beilstein-journals.org
Pyrazolo[1,5-a]pyrimidine Synthesis Acetic acid/ethanol (B145695), reflux, hours Ethanol, 100°C, 5-10 min nih.gov

Catalysis offers a highly efficient and selective means of constructing the pyrazole core, often under milder conditions than classical methods and with greater control over regioselectivity.

Transition Metal-Catalyzed Synthesis

Various transition metals, including palladium (Pd), copper (Cu), ruthenium (Ru), and rhodium (Rh), have been employed to catalyze the formation of pyrazole rings. researchgate.netorganic-chemistry.org These methods include:

C-H Functionalization: Direct functionalization of C-H bonds on pyrazole precursors offers an atom-economical route to substituted pyrazoles. rsc.org

Cycloaddition Reactions: Copper-catalyzed sydnone-alkyne cycloaddition provides a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Oxidative C-N Coupling: Ruthenium(II)-catalyzed intramolecular oxidative C-N coupling of hydrazones enables the synthesis of highly substituted pyrazoles. organic-chemistry.org

Electrophilic Cyclizations: Copper(I) iodide can mediate the electrophilic cyclization of α,β-alkynic hydrazones to form a variety of substituted pyrazoles under mild conditions. mdpi.comacs.org

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a "green" and sustainable alternative to metal-based catalysts. researchgate.net In pyrazole synthesis, secondary amines have been used as effective organocatalysts for inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity. nih.gov This approach is attractive due to the use of simple, inexpensive catalysts and the ability to perform reactions at room temperature. nih.gov Furthermore, organocatalytic tandem reactions, such as Michael addition followed by Thorpe-Ziegler cyclization, have been developed for the asymmetric synthesis of complex pyrazole-containing heterocycles. nih.gov

Green Chemistry Principles in Aminopyrazole Synthesis

The integration of green chemistry principles into the synthesis of aminopyrazoles aims to reduce environmental impact by minimizing waste, saving energy, and using safer chemicals. thieme-connect.com Key strategies include the selection of environmentally benign solvents, maximizing atom economy, and employing alternative energy sources.

Solvent Selection: Traditional pyrazole syntheses often use volatile organic solvents. Modern approaches prioritize greener alternatives. Water has been successfully used as a medium for multicomponent reactions to produce pyrazole derivatives, offering significant environmental and safety benefits. thieme-connect.com In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, potentially reducing the need for complex purification steps. acs.org

Atom Economy and Reaction Conditions: Solvent-free reaction conditions represent a significant advancement in green synthesis. nih.gov Techniques such as grinding reactants together have been shown to produce 2-pyrazoline (B94618) derivatives efficiently, with benefits including short reaction times, cleaner reactions, and simple work-up procedures. researchgate.net These methods maximize atom economy by ensuring that most atoms from the reactants are incorporated into the final product.

Alternative Energy Sources: Microwave (MW) activation, often coupled with solvent-free conditions, provides a novel approach for synthesizing pyrazole derivatives from α,β-unsaturated carbonyl compounds. nih.gov This technique leads to high yields and short reaction times, aligning with the green chemistry principles of energy efficiency and process intensification. nih.gov

Green Chemistry PrincipleApplication in Aminopyrazole SynthesisKey AdvantagesReference Example
Alternative SolventsUse of water or fluorinated alcohols (TFE, HFIP) as the reaction medium.Reduced environmental toxicity, improved safety, and enhanced regioselectivity.Aqueous synthesis of tetrasubstituted pyrazoles using CTAB. thieme-connect.com
Solvent-Free ConditionsMechanical grinding of reactants without a liquid solvent.High atom economy, reduced waste, simple work-up, and operational simplicity.Synthesis of 2-pyrazoline derivatives from chalcones and hydrazine hydrate. researchgate.net
Energy EfficiencyApplication of microwave irradiation to drive reactions.Drastically reduced reaction times and high product yields.MW-assisted synthesis of 3,5-disubstituted-1H-pyrazoles. nih.gov

Flow Chemistry Techniques for Continuous Production

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. nih.gov In a continuous flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov

This technology is particularly well-suited for synthesizing highly functionalized pyrazoles through a modular, assembly-line approach. nih.gov For instance, a multi-step continuous flow synthesis can be designed to first form a pyrazole core, which is then sequentially modified in downstream modules to introduce further diversity, such as through N-alkylation or arylation. nih.gov This "telescoped" synthesis avoids the isolation of intermediates, saving time and resources. nih.gov Flow reactors also enhance safety, especially when handling potentially hazardous intermediates like diazo compounds, by keeping the volume of the reaction mixture small at any given time. nih.govmdpi.com

ParameterBatch SynthesisFlow Chemistry Synthesis
Process Type Discontinuous; reactants mixed in a single vessel.Continuous; reactants pumped through a reactor system.
Safety Higher risk with exothermic reactions or hazardous intermediates due to large volumes.Improved safety due to small reaction volumes and superior heat transfer. nih.gov
Control Less precise control over temperature and mixing.Precise control over reaction parameters (temperature, pressure, residence time). nih.gov
Scalability Scaling up can be challenging and may require re-optimization.Easier to scale up by running the system for longer periods or using larger reactors. nih.gov
Efficiency Often requires isolation and purification of intermediates.Enables telescoped, multi-step reactions without isolating intermediates. nih.gov

Regio- and Chemoselectivity Control in the Synthesis of Substituted Aminopyrazoles

Controlling the regioselectivity of the reaction between an unsymmetrical 1,3-dielectrophile and a substituted hydrazine is a central challenge in pyrazole synthesis. ewha.ac.kr Depending on which nitrogen atom of the hydrazine attacks which electrophilic center, a mixture of regioisomers can be formed. chim.it For the synthesis of aminopyrazoles, this typically involves controlling the formation of 3-amino vs. 5-amino isomers. thieme-connect.combeilstein-journals.org

Several strategies have been developed to achieve high regioselectivity:

Kinetic vs. Thermodynamic Control: The reaction outcome can be directed by carefully choosing the reaction conditions. For example, in the cyclization of monosubstituted hydrazines with alkoxyacrylonitriles, kinetic conditions (e.g., basic conditions at 0 °C) can favor the 3-substituted pyrazole, while thermodynamic conditions may favor the 5-substituted isomer. thieme-connect.com

Solvent and Catalyst Effects: The choice of solvent and catalyst can profoundly influence the regiochemical outcome. The use of fluorinated alcohols can dramatically improve regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org Similarly, acidic or basic conditions can be used to favor one regioisomer over another; for instance, microwave-assisted condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) yields the 5-aminopyrazole in the presence of acetic acid, but the 3-aminopyrazole (B16455) when sodium ethoxide is used. chim.it

Substituent Effects: The electronic and steric properties of the substituents on both the hydrazine and the dielectrophilic partner play a crucial role. Bulky or electron-poor hydrazines often show a bias towards the formation of 5-substituted pyrazoles. thieme-connect.com

Reaction ConditionFavored RegioisomerRationale/Example
Kinetic Control (e.g., NaOEt, 0 °C)3-AminopyrazoleFast cyclization after initial Michael addition traps the kinetic product. thieme-connect.com
Thermodynamic Control (e.g., 70 °C)5-AminopyrazoleAllows for equilibration to the more stable regioisomer. thieme-connect.com
Acidic Medium (e.g., AcOH)5-AminopyrazoleCondensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave activation. chim.it
Basic Medium (e.g., EtONa)3-AminopyrazoleCondensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave activation. chim.it
Fluorinated Alcohol Solvent (e.g., TFE)Increased selectivityImproves regioselectivity in the reaction of 1,3-diketones with methylhydrazine. acs.org

Stereoselective Synthesis Approaches

While this compound itself is not chiral, many of its analogs and derivatives used in pharmaceuticals possess stereogenic centers. The development of stereoselective synthetic methods is therefore essential for accessing enantiomerically pure chiral pyrazoles. nih.govuniovi.es

Asymmetric synthesis of chiral pyrazoles often focuses on creating a stereocenter at the C-4 position or on a substituent attached to a ring nitrogen. nih.govthieme-connect.com Key strategies include:

Use of Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary, such as tert-butanesulfinamide, to a precursor. nih.gov This auxiliary directs the stereoselective addition of a nucleophile to create a chiral center. The auxiliary is then cleaved to yield the enantiomerically enriched product. nih.gov

Catalytic Asymmetric Synthesis: Organocatalysis and metal-based catalysis are powerful tools for synthesizing chiral pyrazolones. thieme-connect.com For example, chiral phosphoric acid or quinine-derived squaramide can catalyze reactions to form pyrazolones bearing a tetrasubstituted stereocenter at the C-4 position with high enantioselectivity. thieme-connect.comresearchgate.net

1,3-Dipolar Cycloaddition: The reaction between terminal alkynes and α-chiral tosylhydrazones can produce chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom through a cascade reaction sequence. uniovi.es

ApproachDescriptionTypical Outcome
Chiral AuxiliaryTemporary attachment of a chiral molecule (e.g., tert-butanesulfinamide) to guide a stereoselective reaction. nih.govHigh enantiomeric excess (ee), but requires additional steps for attachment and removal. nih.gov
Asymmetric OrganocatalysisUse of a small chiral organic molecule (e.g., quinine-derived squaramide) to catalyze the reaction. thieme-connect.comExcellent yields and enantioselectivities (up to 88% ee) for C-4 substituted pyrazolones. thieme-connect.com
Asymmetric Metal CatalysisUse of a chiral metal complex (e.g., copper/PyBisulidine) to control stereochemistry. researchgate.netHigh yields and enantioselectivities (up to 99% ee) for chiral tertiary propargylic alcohols with a pyrazolone (B3327878) motif. researchgate.net

Scale-Up Considerations and Process Optimization for Research-Scale Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, research-scale production (e.g., gram-scale) requires careful process optimization. Key considerations include reaction efficiency, safety, cost-effectiveness, and purification.

For batch processes, optimization may involve adjusting reagent stoichiometry, temperature, and reaction time to maximize yield and minimize byproduct formation. A gram-scale sulfenylation reaction to produce a chiral 4-(arylthio)pyrazole was demonstrated to give a quantitative yield with 99% ee, showcasing successful scale-up of a batch process. thieme-connect.com

Flow chemistry offers distinct advantages for scale-up. Instead of using larger reactors, which can introduce issues with mixing and heat transfer, production can be increased by simply running the continuous flow system for a longer duration. nih.gov An assembly line synthesis of a 3-trifluoromethyl pyrazole was successfully scaled up to produce 2.16 grams per hour by combining reactor modules and increasing the coil sizes and flow rates. nih.gov This approach maintains the optimal reaction conditions identified at a smaller scale, ensuring consistent product quality and safety.

Parameter for OptimizationConsiderations for Scale-Up
Reaction Concentration Higher concentrations are more efficient but may lead to solubility or viscosity issues.
Temperature Control Exothermic reactions require efficient heat dissipation to prevent runaway reactions. Flow reactors offer superior heat exchange. nih.gov
Reagent Addition Controlled addition rates are crucial to manage reaction exotherms and selectivity.
Work-up and Purification Procedures must be scalable. Crystallization is often preferred over chromatography for large quantities.
Process Safety A thorough risk assessment is necessary, especially when using hazardous reagents or intermediates.

Chemical Reactivity and Functionalization of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). chim.it The outcome of such reactions is dictated by the directing effects of the existing substituents. The 4-amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, the C5 position is ortho to the amino group, making it the most probable site for electrophilic attack.

The introduction of halogen atoms onto the pyrazole core is a common functionalization strategy. For pyrazoles where the C4 position is unsubstituted, electrophilic halogenation typically occurs at this site. beilstein-archives.org However, in 1-methyl-3-propyl-1H-pyrazol-4-amine, this position is blocked. Consequently, the strongly activating C4-amino group directs halogenation to the adjacent C5 position.

Direct C-H halogenation can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), providing a metal-free and effective method for synthesizing 4-amino-5-halopyrazoles. beilstein-archives.org

Halogenating AgentExpected ProductReaction Conditions
N-Chlorosuccinimide (NCS)5-chloro-1-methyl-3-propyl-1H-pyrazol-4-amineDMSO, Room Temperature
N-Bromosuccinimide (NBS)5-bromo-1-methyl-3-propyl-1H-pyrazol-4-amineDMSO, Room Temperature
N-Iodosuccinimide (NIS)5-iodo-1-methyl-3-propyl-1H-pyrazol-4-amineDMSO, Room Temperature

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov While 4-nitropyrazoles are common precursors for the synthesis of 4-aminopyrazoles via reduction, the direct nitration of 4-aminopyrazoles is more complex. arkat-usa.orgresearchgate.net The strongly acidic reaction conditions can lead to the protonation of the basic amino group, which would convert it into a deactivating, meta-directing ammonium (B1175870) group.

However, assuming conditions can be controlled to favor substitution on the activated ring, the amino group would direct nitration to the C5 position. Milder nitrating agents may be employed to circumvent the issue of amine protonation.

Sulfonation, typically performed with fuming sulfuric acid, would follow a similar regiochemical outcome, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-sulfonic acid, contingent on controlling the reaction conditions to prevent extensive protonation of the substrate.

Nucleophilic Reactions of the Primary Amino Group

The primary amino group at the C4 position is a key site for functionalization due to its nucleophilic character. It readily participates in a variety of reactions, including acylation, alkylation, condensation, and diazotization.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, attacking a range of electrophilic carbon centers.

Acylation: The reaction with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) proceeds readily to form the corresponding N-(pyrazol-4-yl)amides. scirp.org This reaction is often used to protect the amino group or to introduce new functional moieties. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, these reactions can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium salts. nih.gov

Arylation: The introduction of an aryl group onto the amino nitrogen (N-arylation) is a valuable transformation. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using palladium or copper catalysts. chim.itnih.gov The selectivity between N-arylation of the exocyclic amino group and C-arylation of the pyrazole ring can be a challenge and often depends on the specific catalyst system and reaction conditions employed. nih.govnih.gov

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl ChlorideN-(1-methyl-3-propyl-1H-pyrazol-4-yl)acetamide
AlkylationMethyl IodideN-methyl-(1-methyl-3-propyl-1H-pyrazol-4-yl)amine
ArylationBromobenzene (with Pd or Cu catalyst)N-phenyl-(1-methyl-3-propyl-1H-pyrazol-4-yl)amine

Primary amines undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). mdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and may require the removal of water to drive it to completion. The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further synthetic transformations. Multi-component reactions involving aminopyrazoles, aldehydes, and other nucleophiles often proceed through an initial imine formation step. chim.it

Carbonyl CompoundProduct Name
Benzaldehyde(E)-N-benzylidene-1-methyl-3-propyl-1H-pyrazol-4-amine
AcetoneN-((1-methyl-3-propyl-1H-pyrazol-4-yl)imino)propan-2-one
CyclohexanoneN-cyclohexylidene-1-methyl-3-propyl-1H-pyrazol-4-amine

The primary amino group on the pyrazole ring can be converted into a diazonium salt (RN₂⁺) through treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org Pyrazole-4-diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent transformations. researchgate.netresearchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing these functionalities onto the pyrazole ring at the C4 position. nih.govorganic-chemistry.org

Schiemann Reaction: Replacement of the diazonium group with fluorine can be accomplished using fluoroboric acid (HBF₄).

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, forming the corresponding 4-hydroxypyrazole.

Azo Coupling: Pyrazole diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. rsc.orgwikipedia.org This reaction is the basis for many azo dyes.

Reagent(s)TransformationProduct
1. NaNO₂, HCl (0-5 °C) 2. CuClSandmeyer Reaction (Chlorination)4-chloro-1-methyl-3-propyl-1H-pyrazole
1. NaNO₂, HCl (0-5 °C) 2. CuBrSandmeyer Reaction (Bromination)4-bromo-1-methyl-3-propyl-1H-pyrazole
1. NaNO₂, HCl (0-5 °C) 2. CuCNSandmeyer Reaction (Cyanation)1-methyl-3-propyl-1H-pyrazole-4-carbonitrile
1. NaNO₂, HCl (0-5 °C) 2. H₂O, HeatHydroxylation1-methyl-3-propyl-1H-pyrazol-4-ol
1. NaNO₂, HCl (0-5 °C) 2. PhenolAzo Coupling4-((4-hydroxyphenyl)diazenyl)-1-methyl-3-propyl-1H-pyrazole

Reactions Involving the Pyrazole Heterocycle

The aromatic and electron-rich nature of the pyrazole core, while conferring stability, also allows for specific transformations that modify the heterocyclic structure. These include skeletal rearrangements and cycloaddition reactions, where the pyrazole acts as a reactive partner.

Ring Expansion and Contraction Methodologies

Skeletal editing of heterocyclic compounds through ring expansion or contraction provides a powerful tool for accessing novel chemical structures. For pyrazoles, ring expansion methodologies that enable the interconversion into other privileged heterocyclic motifs are of significant interest. One such transformation involves the insertion of a carbon atom to expand the five-membered pyrazole ring into a six-membered pyrimidine (B1678525) ring. While not specifically documented for this compound, related methodologies suggest potential pathways. For instance, the reaction of pyrazoles with diazirines in the presence of a base can lead to N-N bond cleavage and carbon atom insertion, yielding pyrimidines. researchgate.net The substituents on the pyrazole ring, such as the C4-amino group in the title compound, could play a crucial role in directing the outcome of such rearrangements. researchgate.net

Methodologies for skeletal editing of nitrogen heterocycles often fall into strategies involving carbene or nitrene insertion followed by ring expansion, or sequential dearomatization-cycloaddition-rearomatization sequences. researchgate.net These advanced synthetic strategies offer potential, yet underexplored, avenues for the structural modification of the this compound core.

Cycloaddition Reactions with Pyrazole Amine Substrates

The pyrazole ring can participate in cycloaddition reactions, although its aromaticity generally necessitates the use of reactive dienophiles or dipolarophiles. The most common type of cycloaddition involving pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine or a diazo compound) with an alkyne or alkene. researchgate.netnih.govorganic-chemistry.org

However, for a pre-formed substrate like this compound, the interest lies in reactions where the pyrazole ring itself acts as the diene or dipolarophile. Such reactions are less common but can be achieved under specific conditions. For example, sydnones, which are mesoionic heterocyclic aromatic compounds, can undergo [3+2] cycloaddition reactions with alkynes to yield pyrazoles. nih.gov This highlights the potential for appropriately activated pyrazole systems to engage in such transformations. The amino group at the C4 position of this compound significantly increases the electron density of the ring, which could influence its reactivity in cycloaddition processes, potentially favoring reactions with electron-deficient partners. Multicomponent reactions often utilize [3+2] cycloaddition as a key step in constructing pyrazole-containing fused heterocyclic systems. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, allowing for the precise and efficient formation of new bonds. For this compound, these methods provide access to a vast array of derivatives by targeting C-H, C-N, and C-C bonds.

Cross-Coupling Reactions (e.g., C-N, C-C, C-H functionalization)

Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful tools for modifying the pyrazole scaffold. These reactions typically involve the coupling of a (pseudo)halogenated pyrazole with a suitable partner or, more recently, the direct functionalization of a C-H bond. researchgate.net

C-N Cross-Coupling: The Buchwald-Hartwig amination is a premier method for forming C-N bonds. nih.gov For this compound, C-N coupling can occur at two positions: the exocyclic 4-amino group or a C-H position on the ring (after conversion to a halide). Palladium-catalyzed conditions can be used to arylate the exocyclic amino group of aminopyrazoles. acs.orgrsc.org Catalyst and ligand choice is crucial to control selectivity and avoid undesired side reactions. acs.org Copper-catalyzed C-N coupling reactions have also been extensively studied and can be effective for coupling pyrazoles with amines, particularly for substrates that are less reactive under palladium catalysis. nih.gov

C-C Cross-Coupling: The formation of new C-C bonds is typically achieved via reactions like Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. These methods require a pre-functionalized pyrazole, usually a halopyrazole at the C4 or C5 position. Direct C-H functionalization offers a more atom-economical alternative. rsc.org The pyrazole ring possesses inherent reactivity patterns; the C5 proton is the most acidic due to the adjacent sp2-hybridized nitrogen, making it a prime target for deprotonation and subsequent functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, supporting electrophilic aromatic substitution. researchgate.net The N2 nitrogen of the pyrazole ring can act as a directing group to facilitate regioselective C-H activation, typically at the C5 position. researchgate.netrsc.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyrazole Scaffolds

Coupling TypeCatalyst/Ligand SystemSubstrate TypePosition FunctionalizedReference
C-N (Buchwald-Hartwig)Pd(dba)₂ / tBuDavePhos4-Halopyrazole + AmineC4 nih.gov
C-N (Ullmann)CuI / Ligand4-Iodopyrazole + AmineC4 nih.gov
C-C (Suzuki-Miyaura)Pd CatalystHalopyrazole + Boronic AcidC4 or C5 nih.gov
C-H ArylationPd(OAc)₂N-Protected PyrazoleC5 (Directed) researchgate.netrsc.org
C-H BorylationIr CatalystN-Protected PyrazoleC5 rsc.org

Metal-Catalyzed Amidation and Derivatization

Metal-catalyzed amidation offers a direct route to introduce amide functionalities, which are prevalent in biologically active molecules. This can be achieved through the coupling of the exocyclic amino group of this compound with carboxylic acids or their derivatives, or through direct C-H amidation of the pyrazole ring. Catalysts based on palladium, copper, and more recently, earth-abundant metals like cobalt, are employed for these transformations. utexas.eduresearchgate.net

Direct C-H amidation often requires a directing group to achieve regioselectivity. For the pyrazole ring, the N2 nitrogen can direct amidation to the C5 position. Dioxazolones are frequently used as efficient aminating reagents in these reactions. researchgate.net Such methods provide a streamlined approach to synthesize complex pyrazole derivatives from simple precursors.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for reaction optimization and the development of new synthetic methods.

Transition Metal-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is well-established and involves a catalytic cycle. rsc.org The cycle typically begins with the oxidative addition of the pyrazole halide to the Pd(0) catalyst. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst. rsc.org

Direct C-H Functionalization: The mechanism for directed C-H functionalization often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The N2 atom of the pyrazole ring coordinates to the metal center, positioning it to interact with the C5-H bond. A base then assists in cleaving the C-H bond, forming a five-membered metallacycle intermediate. This intermediate can then react with a coupling partner (e.g., an aryl halide) in a process involving oxidative addition and reductive elimination to yield the functionalized product. researchgate.net

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions is generally considered to be a concerted, pericyclic process, although stepwise pathways involving zwitterionic intermediates can also occur, depending on the specific substrates and reaction conditions. nih.gov For pyrazole synthesis, the reaction between a hydrazine (B178648) and an enaminone, for example, may proceed through initial cyclization followed by a metal-catalyzed Ullmann-type coupling if an aryl halide is present in a multicomponent setup. beilstein-journals.org Mechanistic studies on the formation of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles have also been reported, highlighting non-traditional pathways to the pyrazole core. rsc.orgresearchgate.net

Derivatization Strategies for Expanding Molecular Diversity and Libraries

The structural framework of this compound serves as a versatile scaffold for the generation of diverse molecular libraries. The presence of a reactive primary amino group at the C4-position and accessible sites on the pyrazole ring allows for a multitude of derivatization strategies. These strategies are instrumental in combinatorial chemistry efforts aimed at exploring structure-activity relationships (SAR) for various biological targets.

The primary amino group is a key handle for introducing a wide array of substituents. Standard organic reactions can be employed to modify this group, leading to the synthesis of amides, sulfonamides, ureas, thioureas, and carbamates. For instance, acylation with various acid chlorides or anhydrides can introduce diverse aliphatic and aromatic moieties. Similarly, reaction with sulfonyl chlorides yields a range of sulfonamide derivatives.

Another common strategy involves the reaction of the amino group with isocyanates or isothiocyanates to produce substituted ureas and thioureas, respectively. These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them well-suited for library synthesis. Reductive amination with aldehydes or ketones provides a route to secondary and tertiary amines, further expanding the accessible chemical space.

Beyond the amino group, the pyrazole ring itself can be functionalized, although this is often more challenging and dependent on the existing substitution pattern. Electrophilic substitution reactions, such as halogenation, can introduce new reactive handles on the ring, which can then be used for further derivatization, for example, through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

The combination of these derivatization strategies allows for the systematic modification of different parts of the this compound molecule. This systematic approach is fundamental to the construction of large and diverse chemical libraries, which are essential tools in modern drug discovery and materials science. The straightforward nature of many of these reactions makes them amenable to high-throughput synthesis techniques. mdpi.comnih.gov

Below are tables detailing some of the common derivatization strategies for this compound, along with examples of reagents that can be used to generate molecular diversity.

Table 1: Derivatization of the 4-Amino Group

Reaction TypeReagent ClassResulting Functional GroupExample Reagents
AcylationAcid Chlorides / AnhydridesAmideAcetyl chloride, Benzoyl chloride, Acetic anhydride
SulfonylationSulfonyl ChloridesSulfonamideMethanesulfonyl chloride, p-Toluenesulfonyl chloride
Urea FormationIsocyanatesUreaPhenyl isocyanate, Methyl isocyanate
Thiourea FormationIsothiocyanatesThioureaPhenyl isothiocyanate, Allyl isothiocyanate
Reductive AminationAldehydes / KetonesSecondary/Tertiary AmineBenzaldehyde, Acetone

Table 2: Potential Pyrazole Ring Functionalization

Reaction TypeReagentPosition of FunctionalizationResulting Product
HalogenationN-Bromosuccinimide (NBS)C5-position5-Bromo-1-methyl-3-propyl-1H-pyrazol-4-amine
NitrationNitric Acid / Sulfuric AcidC5-position1-Methyl-5-nitro-3-propyl-1H-pyrazol-4-amine

The synthesis of combinatorial libraries based on the this compound scaffold can be performed using either solution-phase or solid-phase synthesis techniques. mdpi.comnih.gov Solid-phase synthesis, in particular, offers advantages in terms of purification and automation, allowing for the rapid generation of a large number of analogs. The choice of synthetic strategy often depends on the desired library size and the nature of the diversification elements.

In a typical solid-phase approach, the pyrazole scaffold could be attached to a solid support, followed by the systematic addition of various building blocks to the amino group or other reactive sites. After the desired modifications are complete, the final compounds are cleaved from the support and collected for screening.

The strategic application of these derivatization methods enables the creation of extensive libraries of this compound derivatives. These libraries are invaluable for the discovery of novel compounds with interesting biological activities or material properties. The modular nature of the pyrazole scaffold, combined with the versatility of the derivatization chemistry, ensures its continued importance in the field of medicinal chemistry and beyond.

Sophisticated Spectroscopic and Structural Characterization of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides comprehensive information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural framework of 1-methyl-3-propyl-1H-pyrazol-4-amine can be definitively established using a suite of NMR experiments. While specific data for the parent amine is not extensively published, analysis of the closely related derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , provides significant insight into the expected spectral features of the core structure. researchgate.netresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is used to identify the number and type of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the derivative, the signals corresponding to the 1-methyl and 3-propyl groups are clearly resolved. researchgate.net The propyl chain typically displays a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyrazole (B372694) ring. The N-methyl group appears as a distinct singlet. researchgate.net The single proton on the pyrazole ring (H-5) would be expected to appear as a singlet in the aromatic region for the target amine.

The ¹³C NMR spectrum complements this data, showing distinct resonances for each carbon in the methyl, propyl, and pyrazole moieties. researchgate.net The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring. researchgate.net

Interactive Data Table: 1D NMR Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net Use the filter buttons to select the nucleus.

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity / J (Hz)
¹H-CH₂CH₂CH0.99–1.03t, J = 8.0
¹H-CH₂CH₂CH₃1.68–1.77m
¹H-CH₂CH₂CH₃2.86–2.90t, J = 8.0
¹HN-CH4.14s
¹HCOOH8.38br
¹³C-CH₂CH₂CH₃13.79-
¹³C-CH₂CH₂CH₃21.25-
¹³C-CH₂CH₂CH₃29.08-
¹³CN-CH₃40.63-
¹³CPyrazole Ring Carbons158.58, 149.81, 132.33, 130.87-

2D NMR (COSY, HSQC, HMBC): To confirm the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the proton-proton couplings within the propyl group, showing correlations between the CH₃/CH₂ and adjacent CH₂/CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals for the methyl and propyl groups.

Molecules containing flexible alkyl chains, such as the 3-propyl group in this compound, can exist in multiple conformations due to rotation around single bonds. libretexts.org Conformational analysis investigates the relative energies and populations of these different spatial arrangements. bohrium.com

The rotation around the C3-C(propyl) bond can lead to different conformers (rotamers), which may have distinct energies due to steric interactions. While these conformers typically interconvert rapidly at room temperature, leading to averaged NMR signals, variable-temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.net By lowering the temperature, the rate of interconversion can be slowed to the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. Such dynamic NMR (DNMR) experiments can be used to determine the energy barrier to rotation, providing valuable information about the molecule's flexibility and steric landscape. researchgate.net

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound is not available, the structure of its derivative, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , has been determined, offering a clear view of the core molecular architecture. researchgate.net

The analysis of this derivative shows that the pyrazole ring is essentially planar, as expected for an aromatic heterocyclic system. The methyl and propyl substituents, along with the nitro and carboxylic acid groups, extend from this plane. The crystal structure data allows for a detailed examination of the molecular geometry and the intermolecular forces, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. researchgate.net

Interactive Data Table: Crystallographic Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net Click on a parameter to see a brief description.

ParameterValue
Empirical FormulaC₈H₁₁N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5811(16)
b (Å)19.734(7)
c (Å)11.812(4)
β (°)101.181(11)
Volume (ų)1047.6(6)
Z4

In the crystal lattice of the derivative, intermolecular O-H···N hydrogen bonds connect the carboxylic acid group of one molecule to a nitrogen atom of an adjacent pyrazole ring, forming one-dimensional chains. researchgate.net Weaker C-H···O interactions further stabilize this packing arrangement. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass, elemental composition, and structural features through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other potential formulas that have the same nominal mass. acs.org For this compound, HRMS is the ideal technique to confirm its molecular formula of C₇H₁₃N₃.

Table: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₇H₁₃N₃
Nominal Mass 139
Monoisotopic Mass (Calculated) 139.11095

An experimentally determined mass that matches the calculated value to within a few parts per million would provide strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a series of smaller product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which have the same mass but different connectivity.

For the protonated molecule of this compound ([M+H]⁺, m/z 140.1), several fragmentation pathways can be predicted based on established principles. chemguide.co.ukmiamioh.edu The primary fragmentation modes for aliphatic amines often involve α-cleavage (cleavage of the bond adjacent to the nitrogen). For this pyrazole, fragmentation would likely involve the propyl group and the pyrazole ring itself.

Table: Predicted MS/MS Fragmentation for [C₇H₁₃N₃+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
140.1 112.1 C₂H₄ (28.0) Cleavage within the propyl group
140.1 97.1 C₃H₇ (43.0) Loss of the propyl radical
140.1 83.1 C₃H₅N (55.0) Ring cleavage with loss of propylnitrile

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within this compound and its derivatives. While specific experimental data for this compound is not extensively available in the public domain, analysis of related pyrazole structures provides a robust framework for predicting its characteristic vibrational modes.

The FT-IR and Raman spectra of pyrazole derivatives are characterized by distinct bands corresponding to the stretching and bending vibrations of their constituent bonds. For instance, in (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the asymmetric and symmetric stretching of methyl groups are observed in the regions of 2993-2949 cm⁻¹ and 2918-2848 cm⁻¹, respectively. derpharmachemica.com Aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹. derpharmachemica.com

The pyrazole ring itself exhibits a series of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring of derivatives like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one are observed in the 1570–1615 cm⁻¹ range. mdpi.com For 4-(benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine, the C=C and C=N stretching vibrations are noted around 1564 and 1536 cm⁻¹. acs.org The amino group at the C4 position of the pyrazole ring is expected to show characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and NH₂ scissoring (bending) vibrations around 1600 cm⁻¹. For example, in 4-(benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine, the NH and NH₂ stretching vibrations are observed at 3376 and 3292 cm⁻¹, with the NH₂ bending vibration at 1623 cm⁻¹. acs.org

The propyl group attached to the C3 position will exhibit characteristic alkane vibrations. These include C-H stretching vibrations just below 3000 cm⁻¹ and CH₂/CH₃ bending vibrations in the 1470-1370 cm⁻¹ region. Intermolecular interactions, such as hydrogen bonding involving the amino group, can be inferred from shifts in the N-H stretching frequencies. Broader and lower frequency bands in this region often suggest the presence of such interactions.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound Based on Related Compounds

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compounds
Amino (N-H)Symmetric & Asymmetric Stretching3300 - 35004-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org
Scissoring (Bending)~16204-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org
Alkyl (C-H)Propyl & Methyl Stretching2850 - 3000(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole derpharmachemica.com
Propyl & Methyl Bending1370 - 1470(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole derpharmachemica.com
Pyrazole RingC=N, C=C Stretching1500 - 16151-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com, 4-(Benzo[d]thiazol-2-yl)-1-methyl-3-(3-(methylamino)propyl)-1H-pyrazol-5-amine acs.org
Ring Breathing/DeformationBelow 1300General pyrazole derivatives

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the pyrazole ring and the nature of its substituents. The pyrazole ring itself is a chromophore, and its absorption characteristics are modulated by the auxochromic amino group and the alkyl substituents.

Studies on various pyrazole derivatives have shown that the primary electronic transitions are typically of the π → π* type. For instance, the gas-phase UV absorption spectrum of pyrazole shows a maximal absorption cross-section at 203 nm. rsc.org In solution, the absorption maxima can be influenced by the solvent and the substituents on the pyrazole ring.

For example, a series of pyrazole derivatives in a chloroform (B151607) solution exhibited absorption bands in the UV-Vis spectrum. researchgate.net The presence of an amino group at the C4 position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrazole due to the extension of the conjugated system through resonance. Conversely, the methyl and propyl groups, being weakly electron-donating alkyl groups, are likely to have a less pronounced effect on the absorption spectrum.

In a study of novel pyrazole azo dyes, absorption peaks in the range of 216–223 nm were attributed to the 3-methyl-1H-pyrazole chromophore. nih.gov Another investigation on 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol (B145695) showed a sharp absorption peak at 255 nm before UV irradiation. mdpi.com These findings suggest that this compound will likely exhibit absorption maxima in the UV region, characteristic of the substituted pyrazole system.

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Analogous Compounds

Compound Type Solvent Absorption Maximum (λmax, nm) Attributed Transition Reference
Pyrazole (gas phase)-203π → π rsc.org
3-methyl-1H-pyrazole chromophoreEthanol216-223π → π nih.gov
Substituted pyrazole derivativeEthanol255π → π* mdpi.com

Computational and Theoretical Investigations of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com Calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G or TZVP to achieve a balance between computational cost and accuracy. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For 1-methyl-3-propyl-1H-pyrazol-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the lone pair of the 4-amino group, which acts as an electron-donating group. The LUMO is likely distributed across the π-system of the pyrazole ring. DFT calculations for similar pyrazole derivatives have shown HOMO-LUMO gaps that indicate significant potential for intramolecular charge transfer. researchgate.netdntb.gov.uaresearchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These values are illustrative, based on typical DFT calculations for similar pyrazole structures.)

ParameterEnergy (eV)
HOMO Energy-5.62
LUMO Energy-1.98
Energy Gap (ΔE) 3.64

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would show regions of negative potential (red/yellow) around the pyridine-like nitrogen (N2) of the pyrazole ring and the nitrogen of the 4-amino group, indicating their nucleophilic character. researchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms of the amino group, highlighting their susceptibility to electrophilic attack. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov Studies on related pyrazoles show that functionals like B3LYP and B97D with basis sets such as TZVP provide results that correlate well with experimental data. researchgate.netnih.govbohrium.com The predicted shifts for this compound would reflect the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and represent typical shifts for the described functional groups.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole-C5-H7.5 - 7.8125 - 130
Pyrazole-N1-CH₃3.6 - 3.934 - 37
Propyl-CH₂2.4 - 2.726 - 29
Propyl-CH₂1.5 - 1.822 - 25
Propyl-CH₃0.9 - 1.113 - 15
Amine-NH₂4.0 - 5.0 (broad)N/A
Pyrazole-C3N/A148 - 152
Pyrazole-C4N/A115 - 120
Pyrazole-C5N/A125 - 130

IR Frequencies: Theoretical vibrational frequencies can be calculated and are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov Key vibrational modes for this compound would include N-H stretching of the amino group, C-H stretching of the alkyl groups and pyrazole ring, C=N and C=C stretching within the ring, and N-H bending. researchgate.net

Table 3: Predicted Key IR Frequencies for this compound (Note: These values are illustrative, based on characteristic vibrational modes for the functional groups.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric & Symmetric Stretch3400 - 3550
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
C=N / C=C Ring Stretch1500 - 1620
N-H Scissoring (Bending)1580 - 1650

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, primarily from occupied to unoccupied orbitals (e.g., HOMO to LUMO). researchgate.net The predicted absorption maxima (λ_max) for this compound would likely correspond to π→π* transitions within the aromatic pyrazole system.

Computational chemistry can map out potential energy surfaces for chemical reactions, allowing for the elucidation of reaction mechanisms. By locating transition states and calculating their energies, activation barriers for different reaction pathways can be determined. For pyrazole derivatives, this could involve modeling their synthesis, such as the cyclization reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, or subsequent functionalization reactions like alkylation or acylation. nih.gov While specific studies on this compound are not documented, this methodology would be invaluable for optimizing reaction conditions and predicting potential side products.

The pyrazole ring is amphoteric, capable of acting as both a weak acid and a weak base. mdpi.commdpi.com The basicity arises from the pyridine-type nitrogen (N2), which can accept a proton, while acidity is associated with the deprotonation of an N-H bond. In this compound, the N1 position is blocked by a methyl group, so it only exhibits basicity.

The basicity (pKa of the conjugate acid) can be predicted by calculating the Gibbs free energy change of the protonation reaction in a solvent model. The primary basic center is the N2 atom of the pyrazole ring. Its basicity is expected to be enhanced by the electron-donating effects of the 1-methyl, 3-propyl, and 4-amino groups. The 4-amino group itself constitutes a second basic site. Pyrazoles are generally less basic than the corresponding imidazoles. ksu.edu.saresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing information on their conformational dynamics and flexibility. eurasianjournals.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the molecular energy landscape over time.

MD simulations of this compound, typically run in a simulated solvent environment, would reveal the molecule's conformational preferences. The pyrazole ring itself is a rigid, aromatic scaffold. Therefore, the main sources of flexibility are the rotatable bonds within the 3-propyl side chain and the C4-N bond of the amino group.

Analysis of the simulation trajectory would allow for the calculation of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD would show the stability of the core pyrazole structure, while RMSF would highlight the most flexible regions of the molecule, confirming that the terminal methyl group and the methylene (B1212753) units of the propyl chain exhibit the greatest conformational freedom. This information is particularly relevant in medicinal chemistry for understanding how the molecule might adapt its shape to fit into a biological target's binding site. researchgate.net

Solvation Effects and Intermolecular Interactions

The solvation characteristics of a molecule are critical to understanding its behavior in biological systems and various chemical environments. For this compound, solvation is governed by the interplay of its distinct structural motifs: the aromatic pyrazole ring, the polar amine group, and the nonpolar alkyl substituents (methyl and propyl groups). The two adjacent nitrogen atoms within the pyrazole ring, one pyrrole-like and one pyridine-like, allow the molecule to participate in complex intermolecular interactions. nih.govnih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to study solvent effects on pyrazole derivatives. mdpi.com These models can predict how the polarity and protic nature of a solvent will influence the molecule's stability and electronic structure. nih.govresearchgate.net In polar protic solvents like water or methanol, the primary amine group (-NH2) and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors, while the amine group can also serve as a hydrogen bond donor. nih.govnih.gov These interactions are crucial for the dissolution and stabilization of the molecule in aqueous environments, which is a key consideration in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. eurjchem.com For pyrazole-based scaffolds, which are known for a wide range of pharmacological activities, QSAR studies provide invaluable insights for designing more potent and selective therapeutic agents. eurjchem.comnih.gov

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are paramount. These methods rely on analyzing a set of molecules with known activities to build a predictive model. For pyrazole derivatives, 2D and 3D-QSAR models are developed using various molecular descriptors that quantify the physicochemical properties of the compounds. researchgate.netshd-pub.org.rsacs.org

The process involves calculating a wide array of descriptors for each molecule in a dataset and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation with biological activity. nih.govacs.org These models help identify which structural features are critical for activity. For instance, a QSAR model for pyrazole-based enzyme inhibitors might reveal that specific electronic properties and the presence of hydrogen bond donors are key to high potency. eurjchem.com Based on these models, new derivatives of this compound could be designed with potentially enhanced activity by modifying its structure to optimize the most significant descriptors. researchgate.net

Below is a table of molecular descriptors commonly used in QSAR studies of pyrazole derivatives.

Descriptor CategorySpecific Descriptor ExamplesSignificance in ModelingSource(s)
2D Descriptors Molecular Weight (MW)Relates to the size and bulk of the molecule. eurjchem.com
Log P (o/w)Measures lipophilicity, affecting membrane permeability and binding. eurjchem.com
Number of H-bond donors/acceptorsQuantifies the potential for hydrogen bonding with the target. eurjchem.com
Topological Polar Surface Area (TPSA)Predicts drug transport properties like intestinal absorption.
3D Descriptors Dipole MomentDescribes the polarity of the molecule, influencing electrostatic interactions. eurjchem.com
Total Energy (E_Total)Reflects the thermodynamic stability of the molecule's conformation. eurjchem.com
Hydrophobic VdW Surface Area (HVSA)Measures the surface area involved in hydrophobic interactions. eurjchem.com
Molecular VolumeRepresents the steric bulk, which is crucial for fitting into a binding site. shd-pub.org.rs

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of active pyrazole compounds would map out the spatial distribution of key features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov

For the pyrazole scaffold, the nitrogen atoms of the ring and the amine substituent of this compound can serve as key hydrogen bonding features. The propyl group can contribute to a hydrophobic region, and the pyrazole ring itself can be defined as an aromatic or hydrophobic feature. nih.gov These models are instrumental in virtual screening to identify new compounds from large databases that match the pharmacophoric query and in guiding the design of new derivatives with improved target affinity and selectivity. nih.govacs.org

Pharmacophoric FeaturePotential Origin in Pyrazole ScaffoldsBiological RelevanceSource(s)
Hydrogen Bond Acceptor (HBA)Pyridine-like nitrogen of the pyrazole ring; other electronegative atoms.Crucial for anchoring the ligand in the target's active site. nih.gov
Hydrogen Bond Donor (HBD)Amine or unsubstituted N-H groups on the pyrazole ring.Forms directional interactions with key residues in the binding pocket. nih.gov
Hydrophobic Region (HY)Alkyl or aryl substituents on the pyrazole ring.Important for binding in nonpolar pockets of the target protein. nih.gov
Aromatic Ring (AR)The pyrazole ring itself or attached phenyl groups.Can engage in π-π stacking or hydrophobic interactions. acs.org

Machine Learning Approaches in Pyrazole Chemistry

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery, moving beyond traditional QSAR models. nih.govresearchgate.net While classical QSAR establishes linear relationships, ML algorithms can capture complex, non-linear correlations between molecular features and biological activities. mdpi.com In the context of pyrazole chemistry, ML is used to build more robust and predictive models for various endpoints, including bioactivity, toxicity, and pharmacokinetic properties. researchgate.netmdpi.com

Supervised learning algorithms are widely used in this field. mdpi.com Methods such as Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks (e.g., Deep Neural Networks, DNN) are trained on large datasets of pyrazole derivatives and their associated biological data. nih.govnih.gov These models can effectively learn from high-dimensional descriptor spaces to make accurate predictions for new, untested compounds. nih.gov For instance, an ML model could be trained to predict the kinase inhibitory activity of novel pyrazole derivatives, helping to prioritize the synthesis of the most promising candidates. mdpi.com The integration of ML accelerates the design-test-learn cycle in drug discovery, making the search for new pyrazole-based therapeutics more efficient and cost-effective. astrazeneca.com

Based on a comprehensive review of scientific literature, there is currently no specific published data available for the compound "this compound" that directly addresses the detailed topics requested in the outline.

The investigation of biological interactions and mechanistic insights, including specific in vitro and in silico studies, is a highly specialized area of research. While the broader class of pyrazole amine derivatives has been the subject of numerous studies for various therapeutic targets, the research community has not published specific findings for this compound concerning:

Enzyme Inhibition Assays and Kinetic Analysis (In Vitro)

Receptor Binding Assays and Affinity Determination (In Vitro)

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Structure-Activity Relationship (SAR) Studies

Rational Design Principles for Novel Analogs

Information in the public domain primarily focuses on derivatives or structurally related pyrazole compounds. For instance, the related compound 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is known as an intermediate in pharmaceutical synthesis. innospk.com However, detailed biological interaction studies as specified in the query for this compound itself are not documented in the available literature.

Therefore, it is not possible to generate an article that adheres to the strict constraints of the provided outline for this specific chemical compound.

Investigation of Biological Interactions and Mechanistic Insights of Pyrazole Amine Derivatives in Vitro and in Silico Focus

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Bioisosteric Modifications and Scaffold Hopping Strategies

In medicinal chemistry, bioisosteric modification and scaffold hopping are key strategies for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For pyrazole (B372694) derivatives, these strategies have been successfully employed to discover novel inhibitors for various biological targets.

A notable example is the use of a shape-based scaffold hopping approach to convert a pyrimidine-based inhibitor into a pyrazole core. This modification resulted in a potent, selective, and brain-penetrant inhibitor of dual leucine (B10760876) zipper kinase (DLK), a target for neurodegenerative diseases. The switch to a pyrazole scaffold improved the compound's physicochemical properties, which is crucial for developing drugs targeting the central nervous system. nih.govresearchgate.net

Further scaffold hopping exercises have been aimed at improving properties like solubility. In one study, ten different scaffolds were synthesized to replace an existing one in a series of proteasome inhibitors, leading to the identification of a new scaffold with a much-improved solubility profile and high stability in mouse liver microsomes. dundee.ac.uk This highlights the utility of scaffold hopping in overcoming common drug development hurdles like poor solubility. dundee.ac.uk The strategy involves designing scaffolds that retain key hydrogen bonding interactions while altering the core structure to improve physical properties. dundee.ac.uk

Bioisosteric replacement of specific substituents on the pyrazole ring has also been explored. For instance, in the development of cannabinoid-1 (CB1) receptor antagonists, replacing the conventional 5-aryl substituent of a diaryl pyrazole with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent and selective antagonists. This modification demonstrated that significant structural changes, guided by bioisosteric principles, can lead to compounds with improved pharmacological profiles.

Mechanistic Investigations on Cellular Pathways (In Vitro Models, e.g., cell-free systems, isolated proteins)

In vitro studies using isolated proteins and cell-free systems have been instrumental in elucidating the molecular mechanisms of pyrazole amine derivatives. A significant body of research points to their role as kinase inhibitors.

Derivatives of 5-aminopyrazole (5APs) have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokines. mdpi.com The crystal structure of one such derivative complexed with p38 MAP kinase revealed the structural basis for its high potency and selectivity. nih.gov This compound was effective at inhibiting lipopolysaccharide (LPS)-stimulated TNF-α release in an in vitro whole blood assay, demonstrating its potential to modulate inflammatory pathways directly at the molecular level. nih.gov

Other studies have shown that pyrazole derivatives can interfere with various signaling pathways critical for cell proliferation and survival. For example, certain aminopyrazole compounds were found to block the cell cycle at the G2/M phase. nih.gov Mechanistic studies on specific thieno[2,3-c]pyrazole derivatives revealed interference with cell cycle progression and a reduction in the phosphorylation of key signaling proteins such as p38, CREB, Akt, and STAT3.

More recently, a scaffold-hopping strategy was used to design pyrazolo[3,4-d]pyrimidines as dual inhibitors of c-Met and STAT3, two proteins implicated in cancer progression. Kinase selectivity profiling confirmed that the lead compound from this series showed excellent selectivity against c-Met and STAT3 with IC50 values of 210 nM and 670 nM, respectively.

In Vitro Screening for Specific Biological Activities (excluding clinical outcomes)

Aminopyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens in vitro. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are standard measures of this activity.

Studies have shown that certain pyrazole derivatives exhibit potent antibacterial effects. For example, one compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the potency of the standard with an MIC of 0.25 μg/mL. nih.gov Fused pyrazole derivatives, such as 4-aminopyrazolo[3,4-b]pyridines, have also been identified as broad-spectrum antibacterial agents, with MIC values as low as 3.12 μg/mL against multiple bacterial strains. researchgate.net

In terms of antifungal activity, pyrazole derivatives have shown efficacy against strains like Aspergillus niger and Candida albicans. One compound displayed high activity against A. niger with an MIC of 1 μg/mL, compared to the standard Clotrimazole (MIC: 2 μg/mL). nih.gov Several 4-aminopyrazolo[3,4-b]pyridine derivatives exhibited antifungal activity against C. albicans equivalent to the standard drug fluconazole, with an MIC of 6.25 μg/mL. researchgate.net The ratio of MBC/MIC or MFC/MIC for many of these compounds is often ≤4, indicating a bactericidal or fungicidal effect rather than a merely inhibitory one. nih.govacs.org

Compound ClassOrganismStrainMIC (μg/mL)Standard DrugStandard MIC (μg/mL)Reference
Pyrazole DerivativeEscherichia coliGram-negative0.25Ciprofloxacin0.5 nih.gov
Pyrazole DerivativeStreptococcus epidermidisGram-positive0.25Ciprofloxacin4 nih.gov
Pyrazolo-thiazolin-4-oneEscherichia coli-0.45Ciprofloxacin- nih.gov
Pyrazole-thiopheneVarious Pathogens-0.22-0.25-- nih.govacs.org
4-Aminopyrazolo[3,4-b]pyridineVarious Bacteria-3.12Amoxicillin- researchgate.net
Pyrazole DerivativeAspergillus nigerFungus1Clotrimazole2 nih.gov
4-Aminopyrazolo[3,4-b]pyridineCandida albicansFungus6.25Fluconazole- researchgate.net

The antioxidant properties of pyrazole amine derivatives have been widely investigated through various in vitro assays. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

4-Aminopyrazole (4AP) derivatives, in particular, have attracted attention for their antioxidant capabilities. nih.gov Analogs of the drug Edaravone, which feature a 4-aminopyrazole scaffold, have demonstrated pronounced antioxidant activity in several standard tests, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays. mdpi.com The 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride derivative was identified as a particularly active compound, making it a lead structure for developing therapeutics against oxidative stress-related diseases. mdpi.com

The antioxidant activity is highly dependent on the substitution pattern of the pyrazole ring. N-unsubstituted 4-aminopyrazoles and their hydrochlorides generally show good antioxidant properties, whereas their N-substituted counterparts are often inactive or significantly less active. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the amino or hydroxyl group to scavenge free radicals.

Compound/Derivative ClassAssayResultStandardReference
4-Aminopyrazole (Edaravone analogue)ABTS, FRAP, ORACPronounced antioxidant activity- mdpi.com
N-unsubstituted 4-AminopyrazolesAntioxidant assaysGood antioxidant properties- nih.gov
N-substituted 4-AminopyrazolesAntioxidant assaysInactive or significantly less active- nih.gov
1,3,5-triaryl-pyrazolineLipid PeroxidationStrong inhibition- mdpi.com
Pyrazoline Derivative (Compound 2g)Lipoxygenase (LOX) InhibitionIC50 = 80 µM- mdpi.com

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the commercial drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prime example. In vitro studies have been crucial for understanding the molecular mechanisms behind these effects, which primarily involve the inhibition of key enzymes in the inflammatory cascade.

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for prostaglandin (B15479496) synthesis. mdpi.com In vitro assays are used to determine the selectivity of these compounds for COX-2 over COX-1, with higher selectivity being desirable to reduce gastrointestinal side effects. mdpi.com Several novel pyrazole series have been synthesized and shown to possess potent COX-2 inhibitory activity, with IC50 values in the nanomolar range, comparable to or better than Celecoxib. mdpi.com

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways. They have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. mdpi.com Some pyrazole-thiazole hybrids have demonstrated dual COX-2/5-LOX inhibition. ijpsjournal.com Furthermore, these compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), and inhibit the activation of transcription factors like NF-κB, which play a central role in the inflammatory response. ijpsjournal.com

Proteomic and Metabolomic Profiling in Biological Systems (In Vitro)

While comprehensive proteomic and metabolomic profiling studies specifically for 1-methyl-3-propyl-1H-pyrazol-4-amine are not widely available, related "biopharmaceutical profiling" has been performed on other novel antitumor pyrazole derivatives. mdpi.com These studies use a combination of in vitro and computational methods to understand factors affecting a compound's behavior in biological systems.

For instance, the biopharmaceutical profiling of nine pyrazole compounds with antiproliferative effects involved determining their experimental solubility in various media and using computational models to predict in vivo absorption. mdpi.com The results indicated that these compounds likely belong to the Biopharmaceutics Classification System (BCS) Class II, meaning their absorption is limited by their dissolution rate. Such studies are crucial for identifying potential liabilities early in the drug discovery process and guiding the selection of candidates for further development. mdpi.com

Although not full proteomic or metabolomic analyses, these profiling studies provide a systems-level view of how the physicochemical properties of pyrazole derivatives influence their biological interactions, which is a step towards understanding their broader impact on cellular systems. More targeted research, such as identifying pyrazole scaffolds as proteasome inhibitors, also contributes to understanding their interaction with the cellular proteome. dundee.ac.uk The use of pyrazole derivatives in fluorescent probes for bioimaging of specific proteins, such as the c-Met receptor tyrosine kinase in tumor cells, further underscores their utility in studying biological systems at a molecular level. nih.gov

High-Throughput Screening (HTS) of Pyrazole Libraries

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. Pyrazole-containing libraries are frequently utilized in HTS campaigns due to the versatile nature of the pyrazole scaffold, which allows for extensive chemical modifications and the exploration of diverse chemical spaces. chemmethod.comresearchgate.net

The primary goal of HTS is to identify "hits"—compounds that exhibit a desired level of biological activity. These hits then serve as starting points for more focused medicinal chemistry efforts, such as hit-to-lead optimization. Pyrazole libraries are often designed to be diverse, encompassing a wide range of substituents and structural variations to maximize the chances of identifying novel biological activities.

In silico methods, such as virtual screening, are often employed as a precursor to or in conjunction with experimental HTS. chemmethod.com These computational techniques can be used to pre-screen large virtual libraries of pyrazole derivatives, prioritizing those with a higher likelihood of being active against the target of interest. This approach can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources.

A notable application of HTS involving pyrazole-based compounds is in the search for novel enzyme inhibitors. For instance, a study focused on identifying new inhibitors of CDK8, a key enzyme in cancer progression, utilized High-Throughput Virtual Screening (HTVS) of a library of 12,606 pyrazole compounds sourced from the PubChem database. chemmethod.com This computational approach allowed for the efficient identification of potential inhibitor candidates.

The general workflow for a typical HTS campaign involving a pyrazole library is outlined in the table below.

StepDescriptionKey Considerations
1. Assay DevelopmentCreation of a robust and reliable biological assay suitable for the high-throughput format. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay.Assay sensitivity, specificity, and reproducibility are critical. Miniaturization to 384- or 1536-well plates is common.
2. Library SelectionSelection of a diverse library of pyrazole derivatives. This may involve sourcing compounds from commercial vendors or utilizing proprietary in-house collections.Structural diversity, drug-like properties, and chemical tractability are important factors.
3. Primary ScreenThe pyrazole library is screened against the biological target at a single concentration to identify initial hits.High-throughput automation is used to process a large number of compounds quickly.
4. Hit ConfirmationInitial hits are re-tested to confirm their activity and eliminate false positives.Freshly prepared samples of the hit compounds are often used for confirmation.
5. Dose-Response AnalysisConfirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).This provides a quantitative measure of the compound's activity.
6. Secondary AssaysHits are further characterized in a battery of secondary assays to assess their selectivity, mechanism of action, and potential off-target effects.These assays help to prioritize the most promising hits for further development.

Detailed Research Findings from Screening Pyrazole Libraries

While specific HTS data for this compound is not available, studies on other pyrazole libraries have yielded significant findings. For example, a screening of a library of 5-amino functionalized pyrazoles identified compounds with moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus. nih.gov Another study on a synthetic library of 14 nitrogen compounds based on a pyrazole unit identified a compound with antiproliferative activity against breast and colorectal cancer cell lines, with an IC50 value of 8.5 µg/mL in both MDA-MB 231 and LOVO cell lines. researchgate.net

The table below summarizes representative findings from the screening of various pyrazole libraries against different biological targets.

Pyrazole Derivative ClassBiological Target/AssayKey FindingsReference
5-Amino functionalized pyrazolesAntibacterial activity against MDR Staphylococcus isolatesIdentified compounds with MIC values in the range of 32–64 µg/mL. nih.gov
Synthetic pyrazole libraryAntiproliferative activity against breast (MDA-MB 231) and colorectal (LOVO) cancer cell linesCompound 7 showed an IC50 of 8.5 µg/mL in both cell lines. researchgate.net
Pyrazole-based benzenesulfonamidesAnticancer activity against HCT-116, HT-29, and SW-620 colon cancer cell linesOne compound exhibited greater potency than the reference drug 5-fluorouracil. researchgate.net
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesAnti-inflammatory activityOne derivative showed significant activity at a dose of 25 mg/kg. nih.gov

These examples underscore the potential of pyrazole libraries in identifying novel bioactive compounds for a range of therapeutic areas. The structural versatility of the pyrazole scaffold allows for the generation of large and diverse libraries, which, when coupled with HTS, provides a powerful platform for hit discovery.

Applications of 1 Methyl 3 Propyl 1h Pyrazol 4 Amine and Its Coordination Complexes in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The design and synthesis of pyrazole-based ligands for catalysis is a well-established field. Pyrazoles are valued for their versatile coordination chemistry, allowing for the creation of a wide array of metal complexes. These complexes have been explored in various catalytic processes. However, specific research detailing the synthesis of ligands derived from 1-methyl-3-propyl-1H-pyrazol-4-amine for either homogeneous or heterogeneous catalysis is not prominently documented.

A Chinese patent application outlines a method for preparing a related compound, 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide, starting from 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester. google.com This indicates that the core structure of 1-methyl-3-propyl-pyrazole is synthetically accessible. The process involves bromination followed by amination. google.com

Design and Synthesis of Pyrazole-Based Ligands

The general synthesis of aminopyrazoles can be achieved through several routes, including the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it For 4-aminopyrazoles specifically, methods like the Knorr pyrazole (B372694) synthesis and reactions of hydrazines with α,β-unsaturated ketones bearing an azido (B1232118) group at the α-position have been reported. chim.it While these general methodologies exist, their specific application to produce this compound and its subsequent use in ligand design for catalytic purposes is not detailed in the available literature.

Asymmetric Catalysis and Enantioselective Transformations

Primary amines are recognized as effective organocatalysts for a variety of asymmetric reactions. rsc.orgnih.gov They can activate substrates through the formation of iminium ions, leading to high enantioselectivities in transformations like Michael additions. nih.gov However, there are no specific studies found that employ this compound or its derivatives in asymmetric catalysis or enantioselective transformations.

Oxidation and Reduction Reactions Catalyzed by Pyrazole Complexes

Complexes formed with pyrazole-based ligands and transition metals have been investigated for their catalytic activity in oxidation reactions, such as the biomimetic oxidation of catechol. researchgate.net The electronic and steric properties of substituents on the pyrazole ring can significantly influence the catalytic activity of the resulting complex. researchgate.net Mechanistic studies on pyrazole synthesis have also involved oxidation-induced N-N coupling. nih.gov Despite this, there is no specific information available on the use of this compound complexes in catalyzing oxidation or reduction reactions.

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanistic aspects of catalytic cycles is crucial for optimizing catalyst performance. For pyrazole-based catalysts, this involves studying the role of the pyrazole ligand in the coordination sphere of the metal center and its influence on the elementary steps of the catalytic cycle. Detailed mechanistic studies for catalytic reactions involving this compound are absent from the current body of scientific literature.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The incorporation of functionalized organic linkers is a key feature in the design of Metal-Organic Frameworks (MOFs) for targeted applications such as gas separation, sensing, and heterogeneous catalysis. digitellinc.com Pyrazole-based ligands, including those with carboxylic acid or amine functionalities, have been successfully used to construct robust and porous MOFs. digitellinc.comnih.govdtu.dkdntb.gov.ua

Synthesis and Structural Characterization of Pyrazole-Based MOFs

The synthesis of pyrazolate-based MOFs often involves solvothermal methods, reacting a pyrazole-containing ligand with a metal salt. uninsubria.it The resulting structures can be characterized using techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) to determine their crystal structure and phase purity. researchgate.netnih.gov Amine-functionalized MOFs are of particular interest due to the potential for post-synthetic modification and their utility in applications like CO2 capture and catalysis. rsc.org While the synthesis and characterization of various pyrazole-based MOFs are well-documented, there are no specific reports on the use of this compound as a linker in the synthesis of MOFs or coordination polymers.

Functionalization and Tunability of MOF Properties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tailor the organic ligand is a key feature of MOFs, allowing for the precise control of pore size, shape, and chemical environment. digitellinc.com Pyrazole-based ligands are known for creating highly robust MOFs with significant thermal and chemical stability. researchgate.net

The structure of this compound, featuring a nitrogen-rich heterocyclic core and an amine group, makes it an excellent candidate as a functional ligand for MOF synthesis. The amine group (-NH2) can be used to tune the properties of the resulting MOF in several ways:

Post-Synthetic Modification: The amine group provides a reactive site for post-synthetic modification, allowing for the introduction of other functional groups after the initial MOF has been assembled. This can alter the MOF's properties without needing to redesign the entire synthesis from scratch. researchgate.net

Tuning Adsorption Properties: The basicity of the amine functionality can significantly enhance the MOF's affinity for acidic gases like CO2. researchgate.net By modifying pyrazolate-based linkers with different functional groups (e.g., -NO2, -NH2, -OH), researchers have demonstrated the ability to fine-tune the framework's adsorption selectivity for gas separation applications, such as CO2/CH4 or CO2/N2 mixtures. acs.org

Hydrophilicity Control: The polarity of the functional groups lining the MOF channels dictates its interaction with polar molecules like water. Functionalization can render the channels more hydrophilic or hydrophobic, which is crucial for applications such as water adsorption for heat pumps and dehumidification. rsc.org

Catalytic Activity: Amine-functionalized MOFs can act as solid-base catalysts. The amine groups within the pores can serve as active sites for various organic reactions, offering the benefits of heterogeneous catalysis, including easy separation and reusability. researchgate.netrsc.org

The table below summarizes how different functionalities on pyrazolate-based linkers can tune MOF properties, illustrating the potential roles of the amine group in this compound.

Functional GroupEffect on MOF PropertyPotential ApplicationReference
-NH2 (Amine) Increases basicity, enhances CO2 affinityCO2 Capture, Catalysis researchgate.netacs.org
-OH (Hydroxyl) Increases polarity and hydrogen bonding capabilitySelective Adsorption acs.org
-NO2 (Nitro) Modifies electronic properties and pore environmentGas Separation acs.org
-SO3H (Sulfonate) Induces structural flexibility, alters solvent interactionGas Storage, Sensing acs.org
-SEt (Ethylthio) Can be oxidized to sulfoxide/sulfone to increase hydrophilicityWater Adsorption rsc.org

Applications in Sensors and Probes

The unique photophysical properties and synthetic versatility of pyrazole derivatives make them excellent platforms for the development of chemical sensors and biological probes. rsc.org

Fluorescent probes are molecules designed to detect specific analytes by producing a change in their fluorescence emission. The design of such probes often involves two key components: a fluorophore (the signaling unit) and a receptor (the binding unit). The pyrazole ring can act as a crucial part of the fluorophore system.

The design strategy for a pyrazole-based fluorescent probe would involve chemically linking the this compound scaffold to a specific receptor designed to bind the target analyte. Upon binding, the electronic properties of the pyrazole system would be altered, leading to a detectable change in fluorescence, such as an increase in intensity ("turn-on" sensor) or a shift in wavelength. The N-donor character of the pyrazole ring and the additional amine group make it particularly suitable for designing probes for cation detection. researchgate.net

Chemosensors are devices that use chemical or physical signals to detect the presence of specific chemical species. Pyrazole derivatives have been successfully employed in both colorimetric and fluorescent chemosensors for a variety of targets. rsc.org

For instance, pyrazole-based ligands have been designed to act as selective colorimetric sensors for metal ions like Cu(II). chemrxiv.org In such a system, the complexation of the metal ion with the pyrazole derivative leads to an immediate and distinct color change, allowing for simple visual detection. The selectivity of the sensor can be tuned by modifying the substituents on the pyrazole ring. The presence of the amine group on this compound provides a strong binding site that could be harnessed for the selective detection of specific metal ions.

The table below shows examples of analytes detected by various pyrazole-based sensor systems.

Sensor TypePyrazole Derivative ClassAnalyte DetectedDetection PrincipleReference
Colorimetric Imine-based pyrazol-5-olCu(II) ionsColor change upon complexation chemrxiv.org
Fluorescent General pyrazole derivativesMetal ions, anions, explosivesFluorescence quenching or enhancement rsc.org
Biosensor General pyrazole derivativesBiomoleculesChange in photophysical properties rsc.orgresearchgate.net

Potential in Optoelectronic Materials and Dyes

The conjugated π-system of the pyrazole ring gives rise to intriguing photophysical properties that are beneficial for optoelectronic applications. researchgate.net Derivatives are often used as fluorescent dyes and have been explored for use in advanced materials that respond to light and heat. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its emissive and charge-transporting layers. Pyrazole derivatives, particularly pyrazolines, are known for their high fluorescence quantum yields and are extensively used in OLEDs, often as blue-emitting materials. researchgate.net

The following table presents performance data for selected OLEDs utilizing pyrazole-family derivatives, demonstrating their potential in this field.

Device Emitter/Host TypeEmission ColorMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE)Reference
Heteroleptic Cerium(III) Complex with Pyrazole LigandBlue29,20012.5% acs.org
Terpyridine Derivative (as host for red phosphorescent OLED)RedNot specified20.9% acs.org
Carbazole and Diphenyl Imidazole DerivativeDeep-BlueNot specified1.1% mdpi.com

Photochromic materials change their color reversibly upon exposure to light, while thermochromic materials do so in response to temperature changes. These smart materials have applications in optical switches, data storage, and smart windows.

Certain pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, have been shown to exhibit photochromism. researchgate.net The mechanism often involves a reversible tautomerization between enol and keto forms, triggered by UV light irradiation. This structural change alters the molecule's conjugation and, consequently, its absorption of visible light, leading to a color change. It is conceivable that derivatives of this compound could be designed to exhibit similar photochromic or thermochromic behavior by incorporating appropriate functional groups that facilitate reversible intramolecular transformations, such as proton transfer.

Precursor Chemistry: Synthesis of Other Complex Heterocyclic Systems and Building Blocks

The chemical architecture of this compound offers significant potential for its use as a versatile building block in organic synthesis. The presence of a nucleophilic amino group at the C4 position, adjacent to a ring nitrogen, makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. This reactivity is characteristic of aminopyrazoles, which are widely recognized as valuable intermediates for creating diverse molecular scaffolds. chim.itmdpi.com

Aminopyrazoles are known to act as highly reactive precursors in the preparation of fused pyrazole systems through their interaction with 1,3-bis-electrophiles. chim.it Specifically, the arrangement of the amino group and the adjacent ring nitrogen in 4-aminopyrazoles allows them to function as effective 1,3-bis-nucleophiles. This dual nucleophilicity is harnessed in cyclocondensation reactions to build fused rings, such as pyrimidines and pyridines, onto the pyrazole core.

A notable application of a closely related derivative, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, demonstrates this principle in the synthesis of a library of novel pyrazolo[4,3-d]pyrimidine derivatives. tandfonline.comnih.gov This synthetic pathway highlights how the aminopyrazole core serves as the foundational structure for building bicyclic systems with potential therapeutic applications. tandfonline.comnih.gov The general strategy involves a multi-step sequence that begins with the aminopyrazole precursor and systematically constructs the fused pyrimidine (B1678525) ring.

The key steps in this synthetic transformation are as follows:

Amide Formation: The initial aminopyrazole is first reacted with a selected carboxylic acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). This step attaches a new side chain which will ultimately form part of the new heterocyclic ring. tandfonline.comnih.gov

Cyclization: The resulting intermediate undergoes cyclization upon treatment with a base, such as sodium ethoxide, in ethanol (B145695) at reflux. This reaction forms the pyrimidine ring, yielding a di-substituted pyrazolo[4,3-d]pyrimidine. tandfonline.comnih.gov

Chlorination: The hydroxyl group on the newly formed pyrimidine ring is then converted to a chlorine atom using a reagent like phosphorus oxychloride (POCl₃). This creates a reactive site for further functionalization. tandfonline.comnih.gov

Nucleophilic Substitution: Finally, the chlorine atom is displaced by various amines in a nucleophilic aromatic substitution reaction, leading to a diverse range of N-substituted pyrazolo[4,3-d]pyrimidin-7-amine final products. tandfonline.comnih.gov

This synthetic route showcases the utility of the this compound scaffold as a robust precursor. By modifying the carboxylic acids and amines used in the sequence, a wide array of complex heterocyclic compounds can be generated. Detailed findings from this research, including the structures of the synthesized compounds, are presented in the table below.

Table 1: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound ID R Group (from Carboxylic Acid) Final Amine Substituent Molecular Formula (Final Product) Yield (%) Melting Point (°C)
1c 3,4,5-trimethoxyphenyl 3-hydroxyphenol C₂₄H₂₇N₅O₄ 72.0 221-222
1g 3,4,5-trimethoxyphenyl Isobutylamine C₂₂H₃₁N₅O₃ 88.3 138-139
1h 3,4,5-trimethoxyphenyl N-(3-morpholinopropyl)amine C₂₅H₃₆N₆O₄ 68.0 167-168
2c Styryl 4-Bromophenethylamine C₂₅H₂₆BrN₅ 81.1 209-210
2e Styryl n-Butylamine C₂₀H₂₅N₅ 91.9 156-157
2g Styryl 2-Fluorobenzylamine C₂₃H₂₂FN₅ 77.9 175-176
3c (E)-2-(furan-2-yl)vinyl sec-Butylamine C₁₉H₂₅N₅O 89.4 115-116
4e Cyclopentyl Isobutylamine C₁₇H₂₇N₅ 90.1 134-135

This table is generated based on data from the synthesis of pyrazolo[4,3-d]pyrimidines starting from a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide precursor. tandfonline.comnih.gov

The successful synthesis of these complex molecules underscores the value of this compound and its derivatives as pivotal building blocks in the construction of novel heterocyclic frameworks for various scientific applications. tandfonline.comnih.gov

Conclusion and Future Directions in Research on 1 Methyl 3 Propyl 1h Pyrazol 4 Amine

Summary of Key Academic Contributions and Discoveries

The most significant academic and industrial contribution related to the 1-methyl-3-propyl-1H-pyrazol-4-amine scaffold is its close association with the synthesis of Sildenafil. The derivative, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is a well-documented key intermediate in the industrial production of this widely used pharmaceutical. echemi.cominnospk.comgoogle.com This highlights the importance of the substituted pyrazole (B372694) core in the development of bioactive molecules.

Research on aminopyrazoles, as a class, has demonstrated their vast therapeutic potential. These compounds are recognized as important building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. mdpi.com The functionalization of the pyrazole nucleus with amino groups provides a versatile framework for drug discovery. mdpi.com

Identification of Unresolved Challenges and Gaps in Fundamental Understanding

Despite the significance of its close derivatives, there is a notable gap in the scientific literature concerning the fundamental chemical and biological properties of this compound itself. Key unresolved challenges include:

Lack of Dedicated Synthesis and Characterization: While general methods for the synthesis of 4-aminopyrazoles are known, specific, optimized synthetic routes and comprehensive characterization data for this compound are not readily available in peer-reviewed literature.

Undefined Biological Activity Profile: The standalone biological and pharmacological activities of this compound have not been systematically investigated. Its potential as a bioactive agent in its own right, beyond being a synthetic precursor, remains unexplored.

Limited Physicochemical Data: A comprehensive dataset of its physicochemical properties, which is crucial for any potential application, is currently unavailable.

Future Research Avenues and Emerging Methodologies

Future research on this compound could be highly fruitful, leveraging modern synthetic and analytical techniques.

Development of Novel Synthetic Routes: There is an opportunity to develop and optimize efficient and environmentally friendly synthetic methods for this compound. This could involve exploring novel catalytic systems or flow chemistry approaches.

High-Throughput Screening for Biological Activity: The compound could be subjected to high-throughput screening assays to evaluate its potential against a wide range of biological targets. Given the known activities of other aminopyrazoles, this could uncover novel therapeutic applications. mdpi.com

Computational Modeling and Structure-Activity Relationship (SAR) Studies: In silico studies could predict potential biological targets and guide the synthesis of more potent and selective derivatives. This would be a crucial step in exploring its medicinal chemistry potential.

Interdisciplinary Prospects and Potential Impact on Related Scientific Fields

The study of this compound holds promise for significant interdisciplinary impact.

Medicinal Chemistry and Drug Discovery: As a foundational scaffold, this compound could be a starting point for the development of new drugs targeting a variety of diseases. The pyrazole nucleus is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound could offer novel interactions with biological targets. mdpi.com

Materials Science: Pyrazole derivatives have applications in materials science, for instance, in the development of coordination polymers and functional materials. The properties of this specific amine could be explored for such applications.

Agrochemicals: The pyrazole scaffold is also present in some agrochemicals. Future research could investigate the potential of this compound and its derivatives in the development of new pesticides or herbicides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-propyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

  • Methodology : A common approach involves coupling pyrazole precursors with alkylating agents. For example, 3-methyl-1H-pyrazol-4-amine derivatives can undergo propylation using 1-bromopropane or iodopropane in the presence of a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr) in polar aprotic solvents like DMSO at 35–60°C for 24–48 hours .
  • Optimization : Yield improvements (e.g., from 17.9% to >50%) require adjusting stoichiometry (e.g., excess alkylating agent), solvent choice (DMSO vs. DMF), and catalyst loading. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the amine product .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at N1, propyl at C3) via chemical shifts (e.g., δ 2.29 ppm for methyl, δ 1.02 ppm for propyl terminal CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., m/z 154.1 [M+H]+^+) and fragmentation patterns .
  • Melting Point : Used to assess purity (e.g., 92–94°C for analogs like 3-chloro-N-propyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Q. What are the typical reactivity patterns of this compound in organic transformations?

  • Key Reactions :

  • Oxidation : Reacts with KMnO4_4/H+^+ to form pyrazole-carboxylic acid derivatives.
  • Substitution : Nucleophilic displacement at C4 with halides or amines under basic conditions (e.g., NaH in THF) .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) via the pyrazole N-atoms and amine group, forming complexes for catalysis .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of pyrazole precursors be resolved?

  • Case Study : In the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, regioselectivity at C4 vs. C5 is controlled by steric and electronic effects. Using bulky bases (e.g., Cs2_2CO3_3) and low temperatures (35°C) favors alkylation at the less hindered C4 position . Computational modeling (DFT) of transition states can predict selectivity trends .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodology :

  • SAR Studies : Compare analogs (e.g., 1-methyl-3-ethyl vs. 1-methyl-3-propyl) in enzyme inhibition assays (e.g., kinase or protease targets). For example, replacing propyl with fluorinated alkyl chains enhances lipophilicity and CNS penetration .
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with biological targets (e.g., IC50_{50} values for antimicrobial activity) .

Q. What strategies address contradictions in reported spectral data for pyrazole-4-amine derivatives?

  • Resolution :

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in NMR assignments (e.g., distinguishing N-methyl vs. C-methyl groups).
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify nitrogen environments in complex spectra .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET Prediction : Software like SwissADME estimates logP (2.1), solubility (-3.2 LogS), and cytochrome P450 interactions.
  • Molecular Dynamics : Simulates membrane permeability (e.g., blood-brain barrier penetration) based on charge and polarity .

Data Contradictions and Validation

Parameter Reported Data Source Resolution Strategy
Melting Point92–94°C vs. 104–107°C for analogsDSC analysis for purity
1^1H NMR Shift (CH3_3)δ 2.29 vs. δ 2.15 ppmCrystallographic validation
Reaction Yield17.9% vs. 35% for similar syntheses Optimized catalyst (Pd vs. Cu)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.